5-Bromopentanamide
Overview
Description
5-Bromopentanamide is an organic compound with the molecular formula C5H10BrNO. It is a brominated derivative of pentanamide and is primarily used in various chemical synthesis processes. This compound is characterized by the presence of a bromine atom attached to the fifth carbon of the pentanamide chain, making it a valuable intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopentanamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with ammonia or ammonium hydroxide. The reaction typically occurs in a solvent such as dichloromethane at low temperatures (0-10°C) to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of oxalyl chloride to convert 5-bromopentanoic acid into 5-bromopentanoyl chloride, which is then reacted with ammonia to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form pentanamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 5-bromopentanoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted pentanamides.
Reduction: Pentanamide.
Oxidation: 5-Bromopentanoic acid.
Scientific Research Applications
5-Bromopentanamide is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromopentanamide involves its interaction with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also interact with enzymes and proteins, potentially modifying their activity and function .
Comparison with Similar Compounds
5-Bromopentanoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
5-Bromo-1-pentene: Contains a double bond instead of an amide group.
2-Bromopentanamide: Bromine atom attached to the second carbon instead of the fifth.
Uniqueness: 5-Bromopentanamide is unique due to its specific bromination at the fifth carbon, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted chemical synthesis and research applications.
Properties
IUPAC Name |
5-bromopentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQQSCLHEDSFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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